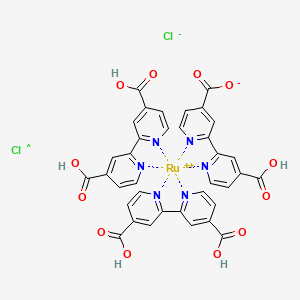
Tris(4,4'-dicarboxylicacid-2,2'-bipyridyl)ruthenium(II)dicbloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride is a coordination compound with the chemical formula C36H24N6O12Cl2Ru. It is a metal-organic complex that appears as a deep red solid and exhibits high thermal stability. This compound is known for its luminescent properties and is widely used in various scientific research fields.
準備方法
The synthesis of Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride generally involves the following steps :
Synthesis of 4,4’-dicarboxylicacid-2,2’-bipyridyl: This can be achieved through oxidation reactions or other suitable methods.
Reaction with Ruthenium Salt: The synthesized 4,4’-dicarboxylicacid-2,2’-bipyridyl is then reacted with a ruthenium salt, such as [RuCl3·3H2O], under appropriate conditions to form the desired complex.
Purification: The product is purified through solvent extraction and other purification steps to obtain the pure compound.
化学反応の分析
Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:
Oxidation Reactions: Involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often carried out in the presence of ligands that can replace the existing ligands in the complex.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride has a wide range of applications in scientific research :
Chemistry: Used as a catalyst in organic synthesis reactions, including oxidation, reduction, and carbonylation reactions.
Biology: Employed in the development of biosensors and bioanalytical assays due to its luminescent properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its excellent photophysical properties.
作用機序
The mechanism of action of Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride involves its ability to act as a luminophore and catalyst . The compound can be excited by visible light to form a spin-allowed excited state, which then undergoes non-radiative deactivation to form a long-lived spin-forbidden luminescent state. This property is exploited in various applications, including electroluminescence and chemiluminescence.
類似化合物との比較
Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride is unique due to its specific ligand structure and photophysical properties . Similar compounds include:
Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate: Another ruthenium complex with different ligand structures.
Ruthenium-tris(2,2’-bipyridyl) dichloride: A similar compound with different coordination environments.
These compounds share some properties but differ in their specific applications and photophysical behaviors.
特性
分子式 |
C36H23Cl2N6O12Ru |
|---|---|
分子量 |
903.6 g/mol |
InChI |
InChI=1S/3C12H8N2O4.ClH.Cl.Ru/c3*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;;/h3*1-6H,(H,15,16)(H,17,18);1H;;/q;;;;;+2/p-2 |
InChIキー |
FYHLKBDJHVMNCQ-UHFFFAOYSA-L |
正規SMILES |
C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].[Cl-].[Cl].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
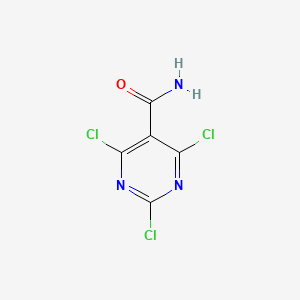


![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)

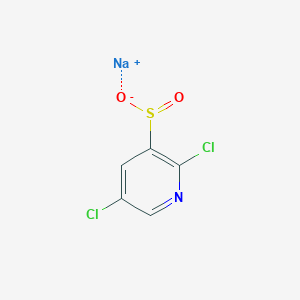
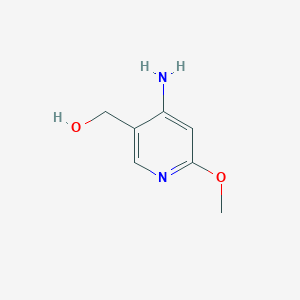
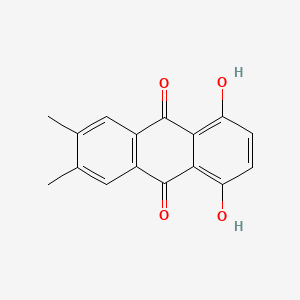
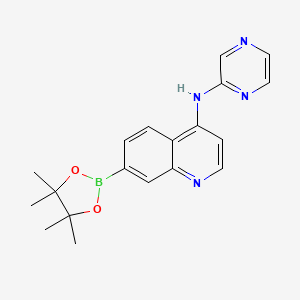

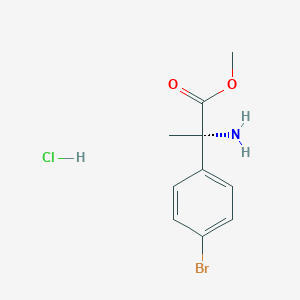
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
